molecular formula C8H10O2S B1274757 5-Propylthiophene-3-carboxylic acid CAS No. 883546-51-8

5-Propylthiophene-3-carboxylic acid

Cat. No.: B1274757
CAS No.: 883546-51-8
M. Wt: 170.23 g/mol
InChI Key: GWLJQYJHQHGTJW-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse applications. mdpi.com These sulfur-containing aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The inherent aromaticity and the potential for substitution at various positions on the thiophene ring allow for a high degree of molecular diversity and functionalization. mdpi.com Research into thiophene chemistry is a dynamic field, with continuous efforts to synthesize novel derivatives with tailored properties.

Significance of the Thiophene Carboxylic Acid Moiety in Organic Synthesis and Functional Material Design

The thiophene carboxylic acid moiety, a thiophene ring bearing a carboxylic acid group, is a particularly valuable building block in organic synthesis. The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, including esterification, amidation, and various coupling reactions. This functional group is pivotal in the construction of more complex molecules with specific biological or material properties.

In the realm of functional material design, thiophene carboxylic acids are instrumental. They are employed in the creation of coordination polymers and metal-organic frameworks (MOFs), where the carboxylic acid can coordinate with metal ions to form extended, porous structures. mdpi.com These materials are of great interest for applications in gas storage, catalysis, and sensing. mdpi.com Furthermore, the incorporation of thiophene units into polymers can impart desirable electronic and optical properties, making them suitable for use in organic electronics such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com

Overview of Key Research Trajectories and Academic Relevance

Current research involving 5-propylthiophene-3-carboxylic acid and related compounds is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of biologically active molecules. For instance, thiophene derivatives have been explored as inhibitors for enzymes like VEGFR-2, which is implicated in cancer. nih.gov Another major research direction is the development of novel synthetic methodologies to access functionalized thiophenes with high regioselectivity and efficiency. mdpi.com The synthesis of multi-substituted thiophenes remains a challenge, and the development of robust synthetic protocols is of high academic and industrial importance.

The academic relevance of this compound is underscored by its role as a model compound for studying the structure-property relationships of thiophene-based materials. The presence of the propyl group at the 5-position and the carboxylic acid at the 3-position provides a unique electronic and steric environment that influences the compound's reactivity and the properties of materials derived from it.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 883546-51-8 chemscene.com
Molecular Formula C₈H₁₀O₂S chemscene.com
Molecular Weight 170.23 g/mol chemscene.com
SMILES CCCC1=CC(=CS1)C(=O)O chemscene.com

This data is compiled from publicly available chemical databases.

Research Findings and Applications

The following table details some of the research areas where thiophene carboxylic acids, including derivatives structurally related to this compound, have been investigated.

Research AreaKey Findings and Applications
Organic Synthesis Thiophene carboxylic acids are versatile intermediates for synthesizing more complex molecules through reactions like esterification and amidation. researchgate.net They are also used in coupling reactions to form biaryl compounds. wikipedia.org
Functional Materials Used as building blocks for coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis. mdpi.com Thiophene-based materials also exhibit interesting photophysical properties for light-driven applications. mdpi.com
Medicinal Chemistry Thiophene derivatives have been investigated for a range of biological activities, including as enzyme inhibitors for potential therapeutic applications. nih.govnih.gov
Organic Electronics Alkylated thiophenes are key components in the synthesis of organic field-effect transistors (OFETs) and other electronic devices. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLJQYJHQHGTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391060
Record name 5-propylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-51-8
Record name 5-propylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 5 Propylthiophene 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Protocols for the Core 5-Propylthiophene-3-carboxylic Acid Scaffold

The formation of the this compound core can be approached through several established synthetic reactions, each with its own advantages and limitations. These methods include the Gewald reaction, directed ortho metalation and lithiation strategies, cyclization reactions for thiophene (B33073) ring formation, and various carboxylation techniques.

Gewald Reaction-Based Methodologies and Variations

The Gewald reaction is a multicomponent reaction that classically yields 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgwikipedia.orgorganic-chemistry.org While this reaction does not directly produce this compound, it provides a versatile platform for the synthesis of highly substituted thiophenes which can be further modified to obtain the target compound. umich.eduresearchgate.net

A potential pathway to this compound via a Gewald-based methodology would involve the reaction of pentan-2-one with an α-cyanoester, such as ethyl cyanoacetate, and sulfur. This would lead to the formation of an ethyl 2-amino-4-methyl-5-propylthiophene-3-carboxylate derivative. Subsequent deamination of the 2-amino group, followed by hydrolysis of the ester at the 3-position, would yield the desired product. The deamination can be a challenging step and may require diazotization followed by reduction.

Table 1: Examples of Gewald Reaction for the Synthesis of 2-Aminothiophenes

Starting Ketone/Aldehydeα-Cyano EsterProductYield (%)Reference
PropionaldehydeMethyl cyanoacetateMethyl 2-amino-5-methylthiophene-3-carboxylate73.6 nih.gov
AcetylacetoneEthyl cyanoacetateEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate- impactfactor.org

Note: The yields are for the initial 2-aminothiophene product and not the final deaminated and hydrolyzed product.

Directed Ortho Metalation (DoM) and Lithiation Strategies in Thiophene Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govharvard.edunih.govresearchgate.netresearchgate.net In the context of thiophene chemistry, lithiation typically occurs at the C2 position due to the higher acidity of the proton at this position. However, the presence of a directing metalation group (DMG) can overcome this inherent reactivity and direct the metalation to a specific position. nih.govnih.gov

To synthesize this compound, a strategy involving a DMG at the 2-position of a 5-propylthiophene precursor could be employed. For instance, an amide group, such as an N,N-diethylcarboxamide, at the C2 position can direct lithiation to the C3 position. Subsequent quenching of the resulting lithiated species with carbon dioxide would introduce the carboxylic acid moiety at the desired position. The directing group can then be removed or modified as needed. A study by Sukanta Bar and colleagues demonstrated the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through a series of regioselective lithiation reactions, showcasing the utility of an amide directing group in functionalizing the thiophene ring at the 3-position. mdpi.comresearchgate.net

Table 2: Regioselective Lithiation of Thiophene Derivatives

Thiophene SubstrateDirecting GroupLithiating AgentElectrophileProductYield (%)Reference
ThiopheneNonen-BuLin-Propyl bromide2-Propylthiophene85 mdpi.comresearchgate.net
N-phenyl-5-propylthiophene-2-carboxamideAmiden-BuLiDMF3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide77 mdpi.comresearchgate.net

Cyclization Reactions and Thiophene Ring Formation

The construction of the thiophene ring through cyclization reactions offers a direct route to substituted thiophenes. Two notable methods are the Paal-Knorr thiophene synthesis and the Fiesselmann thiophene synthesis.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.orguobaghdad.edu.iqquimicaorganica.org To synthesize this compound via this method, a suitable 1,4-dicarbonyl precursor, such as a 2-propyl-1,4-dicarbonyl compound with a protected carboxylic acid or a group that can be converted to a carboxylic acid, would be required.

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgresearchgate.netresearchgate.netnih.gov By choosing an appropriate α,β-acetylenic ester bearing a propyl group, this method could be adapted to generate a precursor to the target molecule. The resulting 3-hydroxy group would need to be removed, for example, by reduction.

Carboxylation Strategies for Introducing the Carboxylic Acid Moiety

The introduction of the carboxylic acid group onto a pre-formed 5-propylthiophene ring is a key synthetic step. This can be achieved through several carboxylation strategies.

One of the most common methods is the carboxylation of an organometallic intermediate . This involves the lithiation or Grignard formation at the 3-position of a suitably protected 5-propylthiophene, followed by quenching with carbon dioxide. The success of this strategy is highly dependent on the ability to achieve regioselective metalation at the 3-position, as discussed in the context of DoM.

Another approach is the direct carboxylation of the C-H bond . While challenging, recent research has explored the direct carboxylation of thiophenes using CO2 in the presence of strong bases or transition metal catalysts. However, achieving regioselectivity at the 3-position of a 2-substituted thiophene remains a significant hurdle, with the 5-position often being the preferred site of reaction.

Derivatization Strategies and Functional Group Transformations

Once the this compound scaffold is obtained, it can be further modified to produce a variety of derivatives. Common transformations include esterification of the carboxylic acid and hydrolysis of ester precursors.

Esterification and Hydrolytic Pathways for Carboxylic Acid Derivatives

Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the use of a large excess of the alcohol or the removal of water can drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with an alcohol. organic-chemistry.org

Hydrolysis of ester derivatives of this compound to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also possible but is a reversible process. masterorganicchemistry.com

Table 3: General Conditions for Esterification and Hydrolysis

TransformationReagents and ConditionsProductGeneral Yield Range (%)
Fischer EsterificationR'OH, H+ (cat.), heat5-Propylthiophene-3-carboxylate ester60-95
Esterification via Acyl Chloride1. SOCl2 or (COCl)22. R'OH, base5-Propylthiophene-3-carboxylate ester70-98
Base-catalyzed Hydrolysis1. NaOH or KOH (aq), heat2. H3O+This compound85-100

Amidation Reactions and Synthesis of 5-Propylthiophene-3-carboxamide Derivatives

The synthesis of 5-propylthiophene-3-carboxamide derivatives is a key step in the diversification of the core structure of this compound, enabling the exploration of new chemical space for various applications. The most direct method for the synthesis of these amides is the coupling of this compound with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved through various coupling agents.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 4-dimethylaminopyridine (DMAP) to facilitate the reaction. The general scheme involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the corresponding amide.

Another efficient method involves the conversion of the carboxylic acid to the corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-propylthiophene-3-carbonyl chloride is a highly reactive electrophile that readily reacts with a wide range of amines to produce the desired carboxamide derivatives in high yields.

A study on the synthesis of N-phenyl-5-propylthiophene-2-carboxamide demonstrated a regioselective approach where 2-propylthiophene was first lithiated and then reacted with phenyl isocyanate to yield the desired amide. mdpi.com While the starting material and substitution pattern are different, the underlying principle of using an activated species to form the amide bond is applicable. A subsequent formylation at the 3-position was then carried out. mdpi.com This highlights the robustness of the thiophene ring to various transformations even with an amide functionality present.

The following table summarizes representative amidation reaction conditions, drawing analogies from the synthesis of similar thiophene carboxamides.

Starting MaterialReagentsProductYieldReference
2-Propylthiophene1. n-BuLi, THF, -78 °C 2. Phenyl isocyanateN-Phenyl-5-propylthiophene-2-carboxamide91% mdpi.com
5-Bromothiophene-2-carboxylic acidAmyl alcohol, DCC, DMAP, DCMPentyl 5-bromothiophene-2-carboxylate75% nih.gov
Heterocyclic carboxylic acids1. SOCl₂ 2. Terminal acetylene, PdCl₂(PPh₃)₂, CuI, Et₃NHeteroaryl ynonesModerate to excellent mdpi.com

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for Peripheral Functionalization

The introduction of new carbon-carbon bonds at the periphery of the this compound scaffold is a powerful strategy for modifying its electronic and steric properties. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are indispensable tools for achieving this. These reactions typically require a halogenated precursor, which can be synthesized from this compound.

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the peripheral functionalization of our target molecule, a halogenated derivative, for instance, 2-halo-5-propylthiophene-3-carboxylic acid, would be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly versatile and allows for the introduction of a wide range of alkynyl groups. The synthesis of thiophene acetylenes via Sonogashira coupling has been demonstrated to be an effective method for creating new C-C bonds on the thiophene ring. researcher.lifeblucher.com.br

The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. nih.gov This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. For the functionalization of this compound, a halogenated derivative could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. The Suzuki-Miyaura reaction has been successfully employed in the synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene, showcasing its utility in functionalizing the thiophene core. youtube.com

The following table provides representative conditions for Sonogashira and Suzuki-Miyaura reactions on thiophene derivatives.

ReactionThiophene SubstrateCoupling PartnerCatalyst SystemProductReference
Sonogashira3-IodothiopheneHeptynePdCl₂(PPh₃)₂, CuI, Et₃N3-(Hept-1-yn-1-yl)thiophene blucher.com.br
Suzuki-MiyauraPentyl 5-bromothiophene-2-carboxylateArylboronic acidsPd(PPh₃)₄Pentyl 5-arylthiophene-2-carboxylates nih.gov
Suzuki-Miyaura2-Bromothiophene4-Nitrophenylboronic acidPd catalyst2-(4-Nitrophenyl)thiophene youtube.com

Introduction of Halogen Substituents and Subsequent Transformations

The introduction of halogen atoms onto the this compound core is a crucial step for enabling further functionalization through cross-coupling reactions or nucleophilic substitutions. The regioselectivity of the halogenation is highly dependent on the directing effects of the existing propyl and carboxylic acid groups. The C2 and C4 positions of the thiophene ring are the most likely sites for electrophilic halogenation.

Direct bromination of thiophene derivatives can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine (Br₂). For instance, the bromination of 3-methylthiophene-2-carboxylic acid has been investigated as part of the development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org A one-pot bromination/debromination procedure was developed for 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene, demonstrating that multiple halogenations are possible. beilstein-journals.org

In a multi-step synthesis starting from thiophene, a series of lithiation and electrophilic quench steps were used to produce a tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com This indicates that targeted halogenation at a specific position can be achieved through a directed metallation-halogenation sequence.

Once halogenated, the thiophene ring becomes a versatile platform for a variety of subsequent transformations. As discussed in the previous section, the halogenated derivatives are key precursors for Sonogashira and Suzuki-Miyaura cross-coupling reactions. Additionally, the halogen can be displaced through nucleophilic aromatic substitution, although this is generally more challenging on electron-rich thiophene rings unless activated by electron-withdrawing groups. nih.gov The halogen can also be exchanged for a metal through lithium-halogen exchange, generating a nucleophilic organometallic species that can react with a range of electrophiles. mdpi.com

Nucleophilic Substitution Reactions and Ring Transformations

Nucleophilic aromatic substitution (SNA) on the thiophene ring is generally less facile than on benzene (B151609) rings, but it can be achieved, particularly when the ring is activated by electron-withdrawing groups. nih.govedurev.in In the context of this compound, the carboxylic acid group itself provides some electron-withdrawing character, which could facilitate nucleophilic substitution at the C2 or C4 positions if a suitable leaving group, such as a halogen, is present. The reactivity towards nucleophilic substitution is in the order of furan > thiophene > pyrrole. edurev.in

Computational studies have investigated the mechanism of SNA reactions on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, showing that the reaction proceeds through a stepwise addition-elimination pathway. nih.gov The presence of electron-withdrawing substituents significantly lowers the activation energy for the nucleophilic addition. nih.gov

Ring transformation reactions of thiophenes are less common but can occur under specific conditions, often involving transition metal catalysis or strong nucleophiles. These transformations can lead to the formation of other heterocyclic systems or carbocyclic compounds. For example, the desulfurization of thiophenes is a well-known reaction that can be achieved using Raney nickel, leading to the corresponding saturated hydrocarbon. While this is a destructive transformation of the thiophene ring, it can be a useful synthetic tool in certain contexts. More subtle ring transformations might involve ring-opening followed by recyclization to form a different heterocyclic system.

Advanced Synthetic Techniques and Process Enhancements

Integration of Batch and Flow Chemistry for Synthesis Optimization

The synthesis of this compound and its derivatives can be optimized by integrating both traditional batch processing and modern continuous flow chemistry. aragen.combioprocessonline.com Batch processing is well-suited for initial discovery and small-scale synthesis due to its flexibility and the use of standard laboratory equipment. stolichem.com However, for scaling up production, flow chemistry offers significant advantages in terms of safety, efficiency, and process control. researchgate.netnhsjs.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nhsjs.com This approach offers superior heat and mass transfer compared to batch reactors, which can lead to higher yields, shorter reaction times, and improved selectivity. aragen.com For exothermic reactions, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing thermal runaways and the formation of byproducts. researchgate.net

A continuous flow-based protocol for the synthesis of thiophene-2-carboxylates has been reported, starting from ketal-functionalized β-nitroacrylates. researchgate.net This process involves a promoter-free conjugate addition, a base-induced elimination, and a final acid-promoted cyclization-aromatization, all performed in a continuous flow setup. researchgate.net The continuous-flow synthesis of carboxylic acids using CO₂ in a tube-in-tube gas-permeable membrane reactor has also been demonstrated, which could be a relevant technology for the carboxylation step in certain synthetic routes to thiophene carboxylic acids. durham.ac.uk

Catalytic Methods in Thiophene Carboxylic Acid Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of thiophene carboxylic acids and their derivatives. Various catalytic methods can be employed, from traditional acid and base catalysis to more advanced transition metal-catalyzed reactions.

The Paal-Knorr synthesis, a classic method for preparing thiophenes, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, often catalyzed by an acid. pharmaguideline.com The Gewald aminothiophene synthesis is another important base-catalyzed condensation reaction that provides access to 2-aminothiophenes. pharmaguideline.com

More recently, transition metal catalysis has become indispensable for the synthesis and functionalization of thiophenes. Palladium-catalyzed cross-coupling reactions, as discussed earlier, are prime examples. thieme-connect.com Furthermore, catalytic methods have been developed for the direct carboxylation of thiophenes. For instance, the reaction of thiophenes with a CCl₄-CH₃OH system in the presence of vanadium-, molybdenum-, or iron-containing catalysts can produce 2-thiophenecarboxylic acid and its derivatives. semanticscholar.orgresearchgate.net

The development of heterogeneous catalysts is also of significant interest for industrial applications, as they can be easily separated from the reaction mixture and recycled. For example, palladium on carbon (Pd/C) has been used as a heterogeneous catalyst in the carbonylation of brominated thiophenes to produce thiophene carboxylic acids. beilstein-journals.org The use of palladium nanoparticles as catalysts for C-H arylation is another emerging area that offers high efficiency and selectivity in the functionalization of heterocyclic compounds like thiophene. thieme-connect.com

The choice of catalytic method will depend on the specific synthetic route and the desired substitution pattern on the thiophene ring. The continued development of novel catalytic systems will undoubtedly lead to more efficient and sustainable methods for the synthesis of this compound and its derivatives.

Ultrasound-Assisted Synthesis for Carboxylic Acid Derivatives

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, offering several advantages over conventional methods, including reduced reaction times, increased yields, and milder reaction conditions. mdpi.com This approach, often referred to as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The application of ultrasound in the synthesis of carboxylic acid derivatives, particularly those containing a thiophene moiety, has shown considerable promise.

The primary mechanism of sonochemistry involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.

In the context of thiophene carboxylic acid derivatives, ultrasound has been successfully employed in various synthetic transformations. While direct ultrasound-assisted synthesis of this compound is not extensively documented in the reviewed literature, the principles and methodologies applied to related structures provide a strong basis for its potential application.

Research in this area has demonstrated the efficacy of ultrasound in promoting reactions such as the synthesis of 2-aminothiophenes and thiophene chalcones. researchgate.net For instance, an efficient one-pot sonication procedure for the synthesis of 2-aminothiophenes has been developed, showcasing the ability of ultrasound to facilitate intramolecular cyclization. Similarly, the synthesis of novel 5-bromo-thiophene containing chalcone derivatives under ultrasonic irradiation has been reported to provide good yields in short reaction times under mild conditions. researchgate.net

Furthermore, ultrasound has been effectively used in the esterification of carboxylic acids. A sonochemical method for the methyl esterification of various carboxylic acids, including those with sensitive functional groups, has been developed. This method utilizes polymer-supported triphenylphosphine and demonstrates rapid conversion rates and high yields. organic-chemistry.org Such a technique could conceivably be adapted for the esterification of this compound.

The benefits of employing ultrasound in the synthesis of these derivatives are summarized in the following table, which highlights findings from relevant studies:

Table 1: Examples of Ultrasound-Assisted Synthesis of Thiophene and Carboxylic Acid Derivatives

Product Type Reactants Catalyst/Reagents Solvent Key Advantages of Ultrasound Reference
2-Aminothiophene derivatives Ketones or aldehydes, dicyanomethane, elemental sulfur DABCO PEG-200 Shorter reaction time, higher yield, environmentally benign
5-Bromo-thiophene containing chalcone derivatives 2-Acetyl-5-bromo-thiophene, Aryl aldehydes Lithium hydroxide monohydrate (LiOH·H₂O) Not specified Good yields, short reaction times, mild conditions researchgate.net
Methyl esters of various carboxylic acids Carboxylic acids Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃ Not specified Rapid conversion (10-20 minutes), high yields and purities organic-chemistry.org
Fluorescent azatetracyclic derivatives Brominated azatetracyclic derivatives, sodium azide Tetrabutylammonium bromide (TBAB) Chloroform/Water Substantially higher yields, shortened reaction time (from days to hours) mdpi.com

These examples underscore the potential of ultrasound as a valuable tool in the synthesis of this compound and its derivatives. The application of sonochemistry can lead to more efficient and environmentally friendly synthetic routes, aligning with the principles of green chemistry.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In 5-Propylthiophene-3-carboxylic acid, distinct signals are expected for the protons of the propyl group, the thiophene (B33073) ring, and the carboxylic acid. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often around 10-13 ppm, due to its acidic nature and hydrogen bonding. Protons on carbons adjacent to a carboxylic acid are deshielded and absorb in the 2-3 ppm range. libretexts.org

The protons on the thiophene ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern. For the propyl group, the methylene (B1212753) protons adjacent to the thiophene ring would be expected around 2.5-2.8 ppm, the subsequent methylene protons around 1.6-1.8 ppm, and the terminal methyl protons as a triplet around 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Thiophene Ring (H-2)~8.0Singlet
Thiophene Ring (H-4)~7.3Singlet
Propyl (-CH₂-Thiophene)2.5 - 2.8Triplet
Propyl (-CH₂-CH₂-CH₃)1.6 - 1.8Sextet
Propyl (-CH₃)0.9 - 1.0Triplet

Note: Predicted values are based on general principles and data for similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of 165-185 ppm. oregonstate.edu The sp²-hybridized carbons of the thiophene ring would absorb in the aromatic region, generally between 120 and 150 ppm. The sp³-hybridized carbons of the propyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Thiophene Ring (C-5)~145
Thiophene Ring (C-3)~135
Thiophene Ring (C-2)~130
Thiophene Ring (C-4)~125
Propyl (-CH₂-Thiophene)~30
Propyl (-CH₂-CH₂-CH₃)~22
Propyl (-CH₃)~14

Note: Predicted values are based on general principles and data for similar compounds. oregonstate.edulibretexts.org

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the thiophene ring and the propyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connections between the propyl group and the thiophene ring, and the carboxylic acid group to the thiophene ring, by observing correlations between the propyl protons and the thiophene carbons, and the thiophene protons and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, several characteristic vibrational bands are expected. The most prominent feature in the IR spectrum is the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, usually between 1680 and 1710 cm⁻¹ for a carboxylic acid dimer. orgchemboulder.com The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region. orgchemboulder.com Vibrations associated with the thiophene ring, such as C-H and C=C stretching, would also be present.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (C=O)C=O Stretch1680 - 1710Strong
Alkyl (C-H)C-H Stretch2850 - 2960Medium
Aromatic (C-H)C-H Stretch~3100Weak
Carboxylic Acid (C-O)C-O Stretch1210 - 1320Medium
Carboxylic Acid (-OH)O-H Bend1395 - 1440Medium

Note: Predicted values are based on general principles and data for similar compounds. libretexts.orgorgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring and the C-S bond, which are often weak in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. For this compound (molecular weight: 170.23 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 170. chemscene.com Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the propyl side chain is also expected. Alpha-cleavage next to the thiophene ring could result in the loss of an ethyl radical (-C₂H₅, M-29), leading to a prominent peak.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/zIdentity of Fragment
170[M]⁺ (Molecular Ion)
153[M - OH]⁺
141[M - C₂H₅]⁺
125[M - COOH]⁺

Note: Predicted fragmentation is based on common fragmentation patterns of carboxylic acids and alkyl-substituted aromatic compounds. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecule. This technique allows for the determination of the elemental composition of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₈H₁₀O₂S, HRMS can confirm its exact mass, typically with sub-ppm (parts-per-million) accuracy. chemrxiv.orgnih.gov This precision is crucial for verifying the successful synthesis of the target compound and for identifying unknown components in complex samples. lcms.cz

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₀O₂S
Theoretical Exact Mass (Da) 170.04015

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing this compound within complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing carboxylic acids. mdpi.com The compound is first separated from other components in a mixture via liquid chromatography, often using a reversed-phase column. The eluent is then introduced into a mass spectrometer, which provides mass information for the separated components. nih.govijpsm.com This technique is highly sensitive and selective, making it ideal for identifying and quantifying the compound in various matrices. nih.govlcms.cz The development of a robust LC-MS method involves optimizing the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and resolution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it typically requires derivatization of the carboxylic acid functional group to increase the analyte's volatility. nih.gov The carboxyl group is often converted into a less polar and more volatile ester, such as a methyl ester. nih.gov Following separation on a GC column, the mass spectrometer fragments the derivatized molecule, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. This method is useful for confirming the presence of the compound and its isomers in a sample. hmdb.ca

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone of purity assessment and preparative isolation in the study of this compound. Various chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound. mdpi.com A typical method involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov UV detection is commonly employed, as the thiophene ring is a chromophore. nih.gov By analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. HPLC can also be scaled up for preparative applications to isolate the pure compound from synthesis byproducts or impurities. psu.edu

Table 2: Illustrative HPLC Parameters for Analysis of Thiophene Carboxylic Acids

Parameter Condition
Column Reversed-Phase C18 (e.g., 5 µm particle size)
Mobile Phase Water/Acetonitrile or Water/Methanol with acid modifier (e.g., formic acid)
Elution Mode Isocratic or Gradient
Detection UV-Vis (e.g., at 254 nm) nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. mdpi.com This is achieved by using columns packed with smaller particles (typically less than 2 µm). mdpi.com For this compound, a UPLC method would allow for a more rapid and accurate assessment of purity, with a superior ability to separate the main compound from any closely related impurities. nih.govmdpi.com The increased efficiency of UPLC makes it a valuable tool in high-throughput screening and quality control environments.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time. chemscene.com In the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate at various time points. By observing the disappearance of starting material spots and the appearance of the product spot, a researcher can determine when the reaction is complete. TLC is also invaluable for identifying the presence of byproducts and for optimizing reaction conditions. calpaclab.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) within a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₈H₁₀O₂S. nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₀O₂S)

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.01 56.44%
Hydrogen H 1.008 5.92%
Oxygen O 16.00 18.79%

X-ray Crystallography for Solid-State Molecular Architecture

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the atomic positions with high precision.

Studies on thiophene-3-carboxylic acid have revealed that in the solid state, it forms hydrogen-bonded dimers. mdpi.com This is a common structural motif for carboxylic acids, where the carboxyl groups of two molecules interact through strong hydrogen bonds, creating a stable dimeric unit. The crystal structure of thiophene-3-carboxylic acid itself has been determined and does not exhibit the ring flip disorder that is sometimes observed in its derivatives. mdpi.com In contrast, certain derivatives of thiophene-3-carbonyl, such as the amide and a glycine (B1666218) derivative, do show this ring flip disorder, where the thiophene ring can occupy two different orientations within the crystal lattice. mdpi.com

The detailed molecular geometry obtained from X-ray crystallography, such as C-S bond lengths, which typically range from 1.89 to 1.93 pm in organosulfur compounds, and the planarity of the thiophene ring, are critical for understanding the electronic and physical properties of the material. wikipedia.org The study of polythiophene structures by X-ray diffraction further underscores the importance of this technique in elucidating the degree of crystallinity and the crystallographic structure of thiophene-based materials. acs.org

Below is a table summarizing crystallographic data for analogous thiophene carboxylic acid compounds, which can serve as a reference for predicting the potential solid-state architecture of this compound.

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
Thiophene-3-carboxylic acid--Hydrogen-bonded dimers, no disorder mdpi.com
Thiophene-3-carbonyl amide--Ring flip disorder, hydrogen bonding mdpi.com
Thiophene-3-carbonyl glycine derivative--Ring flip disorder, hydrogen bonding mdpi.com
Thiophene-2-carboxylic acidOrthorhombicPna2(1)Tetramer linked by O-H---O hydrogen bonds asianpubs.org

Reactivity Profiles and Mechanistic Investigations of 5 Propylthiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Thiophene (B33073) Ring

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (arenium ion) through resonance. uobasrah.edu.iq The regiochemical outcome of such substitutions on 5-Propylthiophene-3-carboxylic acid is dictated by the combined electronic and steric effects of the propyl and carboxylic acid substituents.

The thiophene ring itself directs electrophilic attack preferentially to the α-positions (C2 and C5). uobasrah.edu.iqyoutube.com In this molecule, the C5 position is already substituted by a propyl group. The remaining α-position, C2, is therefore highly activated for electrophilic attack.

The two substituents exert opposing electronic effects:

5-Propyl group: An alkyl group that acts as an electron-donating group (EDG) via an inductive effect. It activates the ring, making it more susceptible to electrophilic attack. As an ortho, para-director, it primarily activates the adjacent C4 position. uoanbar.edu.iq

3-Carboxylic acid group: This is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution. It acts as a meta-director, which in this case corresponds to the C5 position (which is already substituted). It deactivates the adjacent C2 and C4 positions. uoanbar.edu.iq

Table 1: Summary of Directing Effects for Electrophilic Substitution

Position on Thiophene RingInfluence of Sulfur HeteroatomInfluence of 5-Propyl Group (EDG)Influence of 3-Carboxylic Acid (EWG)Overall Predicted Reactivity
C2Strongly ActivatingWeakly ActivatingDeactivatingMost Favored Site
C4Weakly ActivatingActivatingDeactivatingDisfavored Site

Nucleophilic Reactions at the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid functional group of this compound is susceptible to nucleophilic acyl substitution. These reactions involve the replacement of the hydroxyl (-OH) group with another nucleophile, proceeding through a tetrahedral carbonyl addition intermediate. uomus.edu.iq This allows for the synthesis of various important derivatives.

Common transformations include:

Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH group with a -Cl group, forming 5-propylthiophene-3-carbonyl chloride. This is a highly reactive intermediate for further synthesis. libretexts.org

Esterification: Heating with an alcohol in the presence of a strong acid catalyst (Fischer esterification) yields the corresponding ester. For example, reaction with methanol (B129727) produces methyl 5-propylthiophene-3-carboxylate. libretexts.org

Amide Formation: While direct reaction with an amine can be difficult due to acid-base chemistry, it can be achieved by heating an ammonium (B1175870) carboxylate salt to drive off water. libretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative like an acid chloride or activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) before reacting with an amine to form an amide. libretexts.org

Table 2: Synthesis of this compound Derivatives

Derivative TypeProduct NameTypical ReagentsReaction Type
Acid Chloride5-Propylthiophene-3-carbonyl chlorideThionyl chloride (SOCl₂)Nucleophilic Acyl Substitution
EsterMethyl 5-propylthiophene-3-carboxylateMethanol (CH₃OH), H₂SO₄ (cat.)Fischer Esterification
Amide5-Propylthiophene-3-carboxamide1. SOCl₂ 2. Ammonia (NH₃)Nucleophilic Acyl Substitution

Reactivity of the Thiophene Ring System Towards Various Reagents

The thiophene ring in this compound exhibits reactivity towards a range of reagents beyond standard electrophilic substitution.

Halogenation: Thiophene rings undergo halogenation very readily, often without the need for a Lewis acid catalyst. uobasrah.edu.iq Reaction of this compound with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) would be expected to introduce a halogen atom, primarily at the C2 position.

Metalation: The protons on the thiophene ring can be abstracted by strong bases. While the carboxylic acid proton is the most acidic, strong organolithium reagents like n-butyllithium (n-BuLi) at low temperatures could potentially deprotonate the C2 position, forming a lithiated species. This organometallic intermediate can then be trapped with various electrophiles, allowing for the introduction of new functional groups. This type of Br/Li exchange and subsequent reaction with an electrophile has been demonstrated on similar thiophene systems. mdpi.com

Reduction: The thiophene ring is generally resistant to catalytic hydrogenation under conditions that would reduce a benzene ring. Harsh conditions are required, which may also affect the carboxylic acid group.

Oxidation: The sulfur atom in the thiophene ring can be oxidized under certain conditions, though this can lead to ring opening. The carboxylic acid group is generally stable to oxidation.

Mechanistic Studies of Key Transformation Reactions and Catalytic Processes

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

Mechanism of Electrophilic Bromination at C2:

Generation of Electrophile: The bromine molecule (Br₂) becomes polarized, creating an electrophilic Br⁺ end.

Nucleophilic Attack: The π-electron system of the thiophene ring attacks the electrophilic bromine atom. The attack occurs at the C2 position, which is the most electron-rich and sterically accessible site. This step is rate-determining and leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the C3, C5, and sulfur atoms, with the participation of the sulfur lone pair providing significant stabilization.

Deprotonation: A weak base (e.g., another Br₂ molecule or the solvent) removes the proton from the C2 carbon, restoring the aromaticity of the thiophene ring and yielding the final product, 2-bromo-5-propylthiophene-3-carboxylic acid.

Mechanism of Acid-Catalyzed Esterification (Fischer Esterification):

Protonation of the Carbonyl: The carboxylic acid is protonated on the carbonyl oxygen by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol (e.g., methanol) acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another alcohol molecule) to give the final ester product and regenerate the acid catalyst. libretexts.org

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are a direct consequence of the electronic properties of its substituents.

Influence on Ring Reactivity: The molecule experiences a "push-pull" electronic effect. The propyl group at C5 is electron-donating, which increases the electron density of the ring, favoring electrophilic attack. Conversely, the carboxylic acid at C3 is electron-withdrawing, decreasing the ring's electron density and making it less reactive towards electrophiles than an unsubstituted thiophene. uoanbar.edu.iq The net effect is a moderately deactivated ring compared to alkylthiophenes, but one that is still reactive enough to undergo electrophilic substitution under relatively mild conditions.

Influence on Regioselectivity: The directing effects of the substituents and the thiophene sulfur atom are paramount in determining the position of substitution.

Sulfur Atom: Strongly directs to the alpha-positions (C2, C5).

C3-COOH (EWG): Deactivates C2 and C4. Directs meta (to C5).

C5-Propyl (EDG): Activates C4. Directs ortho/para (to C4). The synergy of these effects overwhelmingly favors electrophilic attack at the C2 position. The inherent preference of the thiophene ring for α-substitution is the dominant factor, and the C5 position is blocked.

Influence on Carboxylic Acid Reactivity: The electron-withdrawing nature of the thiophene ring, enhanced by the propyl group's donation being directed away from the carboxyl-substituted carbon, increases the acidity of the carboxylic acid proton compared to a simple aliphatic carboxylic acid. It also slightly increases the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic acyl substitution reactions.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over multiple atoms. libretexts.org This framework is fundamental to understanding a molecule's electronic characteristics and chemical behavior. In a conjugated system like the thiophene (B33073) ring, p-orbitals on adjacent atoms overlap to form a set of π molecular orbitals, which are delocalized over the entire system. libretexts.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. quora.commdpi.com

For carboxylic acids, the HOMO is often characterized by significant contributions from the p-orbitals of the oxygen atoms in the carboxyl group, which hold lone pair electrons. quora.com The LUMO, conversely, is typically centered on the π* antibonding orbital of the carbonyl group, with a large coefficient on the carbonyl carbon atom. quora.com This distribution makes the carbonyl carbon susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for gauging a molecule's kinetic stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. mdpi.commdpi.com

While specific calculations for 5-Propylthiophene-3-carboxylic acid are not extensively available, the table below illustrates typical data obtained from such an analysis, using related thiophene derivatives as a reference.

Molecular OrbitalPropertyDescription
HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference (ΔE = ELUMO - EHOMO)A key indicator of molecular stability and reactivity. mdpi.com

This table represents the type of data generated from HOMO-LUMO analysis; specific energy values for this compound require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one reactant and the LUMO of another. libretexts.orgnih.gov This theory is instrumental in predicting the outcomes of pericyclic reactions and understanding interactions between nucleophiles and electrophiles. libretexts.orgquora.com

Nucleophilic Attack : A nucleophile (electron-rich species) will donate electrons from its HOMO to the LUMO of an electrophile (electron-poor species). For this compound, the LUMO's localization on the carboxyl carbon suggests this as the primary site for attack by a nucleophile. quora.com

Electrophilic Attack : An electrophile will accept electrons into its LUMO from the HOMO of the molecule. The distribution of the HOMO across the thiophene ring and carboxyl oxygen atoms indicates the likely sites for electrophilic attack.

By analyzing the energies and spatial distributions of these frontier orbitals, chemists can predict reaction pathways and rationalize observed chemical behavior. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. mdpi.comconicet.gov.ar Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. conicet.gov.ar

For this compound, DFT calculations would yield an optimized three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations help to identify the most stable arrangement of the atoms in space. Furthermore, DFT can compute electronic properties such as the molecular dipole moment and the distribution of atomic charges, which are essential for understanding the molecule's polarity and intermolecular interactions.

Below is a table showing the types of parameters that are typically determined through DFT calculations, using data for the parent compound thiophene-3-carboxylic acid as a representative example. nih.gov

ParameterValue (for Thiophene-3-carboxylic acid)Description
Molecular Formula C₅H₄O₂SThe elemental composition of the molecule. nih.gov
Molecular Weight 128.15 g/mol The mass of one mole of the substance. nih.gov
XLogP3 1.5A calculated measure of lipophilicity. nih.gov
Hydrogen Bond Donor Count 1The number of hydrogen atoms bonded to electronegative atoms. nih.gov
Hydrogen Bond Acceptor Count 2The number of electronegative atoms capable of accepting hydrogen bonds. nih.gov

Data sourced from PubChem for Thiophene-3-carboxylic acid (CID 6918) and is illustrative for the class of compounds. nih.gov

Conformational Analysis and Energetic Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. Each conformer has a distinct energy, and the collection of these energies forms an energetic landscape or potential energy surface.

For this compound, key rotations would occur around:

The C-C single bond connecting the propyl group to the thiophene ring.

The C-C single bond between the thiophene ring and the carboxylic acid group.

The C-O single bond within the carboxylic acid group.

Molecular Modeling and Prediction of Intermolecular Interactions (e.g., ligand-target binding)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. A key application is in predicting how a molecule, acting as a ligand, might bind to a biological target such as a protein or enzyme.

For this compound, modeling would focus on its potential intermolecular interactions:

Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from both the hydroxyl and carbonyl oxygens). This is a primary driver of interactions with biological macromolecules.

Hydrophobic Interactions : The propyl group and the thiophene ring provide hydrophobic character, which can lead to favorable interactions with nonpolar pockets in a target protein.

Electrostatic Interactions : The molecule's electrostatic potential map, which can be calculated using DFT, reveals regions of positive and negative charge. These regions guide the molecule's orientation as it approaches a binding partner.

By docking the modeled structure of this compound into the active site of a target protein, researchers can predict the binding mode, estimate the binding affinity, and identify key interactions, thereby guiding the design of more potent analogs.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the energies of the frontier orbitals (HOMO and LUMO), a variety of quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These descriptors help to establish quantitative structure-reactivity relationships (QSRR). researchgate.net

Key descriptors include:

Ionization Potential (IP) : The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA) : The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (IP + EA) / 2. mdpi.com

Chemical Hardness (η) : A measure of resistance to change in electron distribution. η = (IP - EA) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. ω = χ² / (2η). mdpi.com

These calculated parameters provide a theoretical basis for comparing the reactivity of different molecules and predicting their chemical behavior without the need for experimentation.

DescriptorFormulaSignificance in Reactivity
Ionization Potential (IP) IP ≈ -EHOMOEnergy needed to remove an electron; relates to electron-donating ability.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released upon gaining an electron; relates to electron-accepting ability.
Electronegativity (χ) χ = (IP + EA) / 2Measures the overall electron-attracting power of the molecule. mdpi.com
Chemical Hardness (η) η = (IP - EA) / 2Resistance to deformation of the electron cloud; high hardness implies low reactivity. mdpi.com
Chemical Softness (S) S = 1 / ηA measure of polarizability; high softness implies high reactivity. mdpi.com
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the electrophilic nature of a compound. mdpi.com

Exploration of Functional Applications and Biological Relevance in Academic Research

Role as a Fundamental Scaffold in Organic Synthesis and Heterocyclic Chemistry

5-Propylthiophene-3-carboxylic acid serves as a versatile starting material and intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of chemical transformations. mdpi.com The thiophene (B33073) ring itself can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for further structural elaboration. researchgate.net

The synthesis of thiophene-3-carboxylates, for instance, has been approached through methods like the cycloaddition of a mercapto-ketone with an acrylate (B77674) followed by acid-catalyzed aromatization. researchgate.net This highlights the fundamental role of such scaffolds in building complex heterocyclic systems. The reactivity of the thiophene core, combined with the functional handle of the carboxylic acid, makes this compound a valuable tool for synthetic chemists aiming to construct novel heterocyclic compounds with tailored properties. espublisher.com For example, it can be a precursor for synthesizing thieno[3,2-c]pyridinones, demonstrating its utility in creating fused heterocyclic systems with potential biological activity. researchgate.net

Applications in Materials Science Research

The unique electronic and structural characteristics of the thiophene ring have positioned this compound and its derivatives as important components in the development of advanced materials.

Polythiophenes are a significant class of conductive polymers with applications in various electronic devices. The properties of these polymers, such as solubility, processability, and electronic characteristics, can be fine-tuned by the nature of the substituents on the thiophene monomer. This compound can serve as a monomer precursor for the synthesis of functionalized polythiophenes. cmu.edu The propyl group can enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing techniques. The carboxylic acid group can be used to introduce further functionality or to influence the polymer's self-assembly and morphology.

The polymerization of thiophene monomers can be achieved through various methods, including electrochemical polymerization and chemical oxidation using reagents like iron(III) chloride (FeCl3). cmu.eduresearchgate.net The resulting poly(3-alkylthiophenes) (PATs) exhibit interesting spectroelectrochemical properties. researchgate.net The regioregularity of the polymer, which refers to the specific arrangement of the side chains along the polymer backbone, is a critical factor that influences its electronic properties and can be controlled by the polymerization method. cmu.eduresearchgate.net

The semiconducting nature of polythiophenes makes them suitable for use as the active layer in organic photovoltaic (OPV) devices, commonly known as organic solar cells. researchgate.net Poly(3-alkylthiophenes), such as poly(3-hexylthiophene) (P3HT), are widely studied as electron donor materials in bulk heterojunction solar cells, often blended with a fullerene derivative as the electron acceptor. researchgate.net The alkyl side chain, such as the propyl group in this case, influences the packing of the polymer chains, which in turn affects charge transport and device performance. researchgate.net

In the context of organic light-emitting diodes (OLEDs), thiophene-based materials can be utilized as hole-transporting layers or as part of the emissive layer. The ability to modify the chemical structure of the thiophene monomer allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials in the device stack, thereby improving device efficiency and stability. researchgate.net

The thiophene scaffold is also a valuable component in the design of chemosensors. The electronic properties of the thiophene ring can be sensitive to the presence of specific analytes. The carboxylic acid group of this compound can act as a recognition site for binding to target molecules through interactions like hydrogen bonding. Upon binding of an analyte, a change in the optical or electronic properties of the thiophene-based system can be observed, forming the basis of a sensing mechanism. For instance, irregular polythiophenes containing carboxylic acid groups have been investigated for their ionochromic properties, where their color changes in response to the presence of ions. cmu.edu

Investigation in Medicinal Chemistry as a Molecular Scaffold

The thiophene ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. espublisher.comnih.gov The ability of the thiophene ring to act as a bioisostere for a phenyl ring, along with its unique electronic properties, makes it an attractive core for the design of new therapeutic agents.

For example, thiophene carboxamide scaffolds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com The design of these compounds often involves modifying the substituents on the thiophene ring to optimize their interaction with the target protein. Similarly, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.govsigmaaldrich.com Molecular modeling studies can be used to understand the binding mode of these compounds and to guide the design of new, more potent inhibitors. sigmaaldrich.com The pyrrolidine-3-carboxylic acid scaffold has also been explored for the development of potent and selective endothelin receptor antagonists. nih.gov Furthermore, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated as potential anti-inflammatory agents. researchgate.net

Interactive Data Table: Research Findings on Thiophene Derivatives

Compound ClassResearch FocusKey Findings
Thiophene CarboxamidesAnticancer ActivityDemonstrated antiproliferative effects against various cancer cell lines. mdpi.com
5-Phenylisoxazole-3-carboxylic AcidsEnzyme InhibitionActed as potent inhibitors of xanthine oxidase. nih.govsigmaaldrich.com
Pyrrolidine-3-carboxylic AcidsReceptor AntagonismLed to the discovery of potent and selective endothelin receptor antagonists. nih.gov
5-Oxopyrrolidine-3-carboxylic AcidsAnti-inflammatory AgentsInvestigated for their potential to act as anti-inflammatory agents. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiophene-based carboxylic acids, SAR analyses have provided critical insights into the molecular features necessary for potent biological interactions.

Research into various thiophene derivatives has demonstrated that modifications to the thiophene ring and its substituents significantly impact their bioactivity. researchgate.netnih.gov For instance, the nature and position of substituent groups on the thiophene core can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets. Studies on related benzo[b]thiophene-3-carboxylic acid derivatives revealed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position enhanced anti-proliferative activity in cancer cells. researchgate.net Similarly, the introduction of strong hydrogen bonding and hydrophobic interaction capabilities has been linked to the antifungal and antibacterial potency of certain thiophene derivatives. nih.gov These studies underscore the importance of the thiophene-carboxylic acid moiety as a tunable scaffold for optimizing molecular interactions.

Preliminary Screening for Novel Bioactive Scaffolds (e.g., antibacterial, antifungal, anticancer mechanisms)

The this compound scaffold and its derivatives have been a focal point in the search for new therapeutic agents, showing promise in antibacterial, antifungal, and anticancer research.

Antibacterial Activity: Thiophene derivatives are actively investigated for their potential to combat bacterial infections, including resistant strains. A new class of compounds derived from 5-bromothiophene-2-carboxylic acid was synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.comresearchgate.net One analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, demonstrated outstanding antibacterial action with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL. mdpi.com Other novel thiophene derivatives have also shown potent activity against pathogens like Pseudomonas aeruginosa, in some cases exceeding the effectiveness of the standard drug gentamicin. nih.govd-nb.info

Antifungal Activity: Fungal infections pose a significant global health challenge, and thiophene derivatives represent a promising avenue for the development of new antifungal agents. researchgate.net Thiophene-thiosemicarbazone derivatives have been shown to exert antifungal effects against Candida albicans by inducing oxidative stress and apoptosis. nih.gov Another study highlighted a thiophene derivative with good activity against Cryptococcus neoformans (MIC = 17 μg/mL). researchgate.net Furthermore, various synthesized thiophene compounds have displayed significant inhibitory activity against fungi such as Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov The mechanism often involves the disruption of the fungal cell membrane and vital cellular processes. mdpi.com

Anticancer Activity: In the field of oncology, thiophene-based compounds are being explored as scaffolds for novel anticancer drugs. Transition metal complexes synthesized with 3-chlorothiophene-2-carboxylic acid as a ligand have shown significant inhibitory effects against several human cancer cell lines, including leukemia (K562) and colon cancer (SW480) cells. mdpi.comresearchgate.net Derivatives of benzo[b]thiophene-3-carboxylic acid have been developed as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. researchgate.net Studies on thiophene carboxamide derivatives have also reported potent activity against liver cancer cell lines, demonstrating their potential by acting similarly to known anticancer agents like CA-4. mdpi.com

Table 1: Bioactivity of Selected Thiophene Derivatives

Derivative Class Target Key Finding Reference(s)
2-ethylhexyl-5-arylthiophene-2-carboxylate Salmonella Typhi (XDR) Potent antibacterial activity (MIC of 3.125 mg/mL for the p-tolyl derivative). mdpi.com
Pyridine-Thiophene Hybrids Pseudomonas aeruginosa Activity found to be more potent than the standard drug gentamicin. nih.gov
Thiophene Derivative (5CN05) Cryptococcus neoformans Good antifungal activity (MIC = 17 μg/mL). researchgate.net
Thiophene-Thiosemicarbazone Derivative Candida albicans Exerts antifungal activity via oxidative stress and apoptosis. nih.gov
Cobalt(II) Complex with 3-chlorothiophene-2-carboxylic acid Leukemia (K562) & Colon (SW480) Cells Significant inhibitory effects on cancer cell lines. mdpi.com
Benzo[b]thiophene-3-carboxylic acid derivatives Breast Cancer (MDA-MB-231) Cells Significantly inhibited proliferation, migration, and invasion. researchgate.net

Development of Radiotracers and Precursors for Molecular Imaging Research (e.g., Positron Emission Tomography)

The thiophene framework is a valuable precursor in the synthesis of radiotracers for molecular imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive study of biochemical processes in vivo, aiding in disease diagnosis and the development of new therapies.

Specifically, thiophene-based structures have been utilized to develop radiotracers targeting the cannabinoid receptor type 2 (CB2). nih.gov The CB2 receptor is implicated in various neuroinflammatory and neurodegenerative diseases. The synthesis of these PET ligands often starts with a substituted thiophene carboxylate, such as methyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate, which is then chemically modified to yield the final radiotracer. nih.gov The development of successful CB2 PET radiotracers holds the potential to improve the understanding of disease mechanisms and assist in monitoring therapeutic responses. nih.gov

Catalytic Applications and Ligand Development

In addition to its direct biological applications, this compound and its analogs serve important roles in catalysis and coordination chemistry. Carboxylic acid moieties are excellent ligands for coordinating with metal ions, enabling the synthesis of novel metal-organic complexes with specific functionalities.

Thiophene-carboxylic acids have been used as primary ligands to synthesize transition metal complexes with copper(II), cobalt(II), and nickel(II). mdpi.com These complexes have been investigated for their potential as anticancer agents, where the metal center and the coordinated thiophene ligand work in concert to achieve cytotoxicity against cancer cells. mdpi.comresearchgate.net The thiophene scaffold can also be a substrate in catalytic reactions. For example, Suzuki cross-coupling reactions, often catalyzed by palladium complexes, are used to functionalize thiophene rings with various aryl groups, thereby creating a diverse library of derivatives for biological screening. mdpi.com Furthermore, the carboxylic acid group itself can undergo catalytic esterification to modify the compound's properties, a common strategy in medicinal chemistry. google.comgoogle.com

Q & A

Q. Methodological Answer :

  • LC-MS/MS in MRM mode (e.g., m/z 169 → 123 for quantification) for sensitivity in biological samples.
  • Ion chromatography for detecting carboxylate anions in aqueous solutions.
  • FT-IR spectroscopy to monitor COOH stretching (~1700 cm⁻¹) during stability studies .

Advanced: How can computational docking predict the interaction of this compound with protein targets?

Q. Methodological Answer :

  • Use AutoDock Vina or Schrödinger Suite to model binding:
    • Prepare the ligand (optimize geometry at HF/3-21G level).
    • Define active sites (e.g., COX-2’s hydrophobic channel).
    • Validate with co-crystallized ligands (RMSD <2.0 Å).
  • Analyze hydrogen bonds (e.g., carboxylic acid with Arg120) and hydrophobic contacts (propyl chain with Val349) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Short-term stability : Store at 2–8°C in amber vials to prevent photodegradation.
  • Long-term stability : Lyophilize and store under argon; monitor via accelerated aging (40°C/75% RH for 6 months).
  • Degradation products (e.g., decarboxylated thiophene) identified via GC-MS .

Advanced: What strategies enable regioselective modification of the thiophene ring in this compound?

Q. Methodological Answer :

  • Direct C-H functionalization : Use Pd-catalyzed coupling (e.g., Suzuki for aryl groups) at the 2-position.
  • Protecting groups : Temporarily esterify the COOH group (e.g., methyl ester) to prevent side reactions.
  • Halogenation : NBS in DMF introduces bromine at the 4-position for cross-coupling .

Advanced: How can interdisciplinary approaches (e.g., chemo-informatics and metabolomics) enhance research on this compound?

Q. Methodological Answer :

  • Cheminformatics : Use KNIME or RDKit to build QSAR models correlating substituent effects (e.g., propyl chain length) with bioactivity.
  • Metabolomics : Apply ¹H-NMR-based profiling in in vivo studies to track metabolite shifts (e.g., liver detoxification pathways).
  • Multi-omics integration : Combine transcriptomic data (e.g., RNA-seq) to identify target genes modulated by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.